molecular formula C2H4O2<br>C2H4O2<br>CH3COOH<br>CH3COOH B116255 Hydron;acetate CAS No. 147416-04-4

Hydron;acetate

Cat. No.: B116255
CAS No.: 147416-04-4
M. Wt: 60.05 g/mol
InChI Key: QTBSBXVTEAMEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic Acid is a synthetic carboxylic acid with antibacterial and antifungal properties. Although its mechanism of action is not fully known, undissociated acetic acid may enhance lipid solubility allowing increased fatty acid accumulation on the cell membrane or in other cell wall structures. Acetic acid, as a weak acid, can inhibit carbohydrate metabolism resulting in subsequent death of the organism.
Acetic acid, also known as glacial or E260, belongs to the class of organic compounds known as carboxylic acids. Carboxylic acids are compounds containing a carboxylic acid group with the formula -C(=O)OH. Acetic acid is a drug which is used to treat infections in the ear canal. Acetic acid exists as a liquid, soluble (in water), and a weakly acidic compound (based on its pKa). Acetic acid has been found in human liver and kidney tissues, and has also been detected in most biofluids, including feces, urine, breast milk, and saliva. Within the cell, acetic acid is primarily located in the cytoplasm, mitochondria and golgi. Acetic acid exists in all eukaryotes, ranging from yeast to humans. Acetic acid participates in a number of enzymatic reactions. In particular, Glucosamine 6-phosphate and acetic acid can be biosynthesized from N-acetyl-D-glucosamine 6-phosphate through its interaction with the enzyme putative N-acetylglucosamine-6-phosphate deacetylase. Furthermore, Acetic acid and L-aspartic acid can be biosynthesized from N-acetyl-L-aspartic acid;  which is mediated by the enzyme aspartoacylase. Furthermore, Acetic acid can be biosynthesized from acetaldehyde;  which is catalyzed by the enzymes aldehyde dehydrogenase, mitochondrial and aldehyde dehydrogenase X, mitochondrial. Finally, Acetic acid can be biosynthesized from acetaldehyde through its interaction with the enzyme aldehyde dehydrogenase, mitochondrial. In humans, acetic acid is involved in the aspartate metabolism pathway, the heroin action pathway, the disulfiram action pathway, and the pyruvate metabolism pathway. Acetic acid is also involved in several metabolic disorders, some of which include the leigh syndrome pathway, the canavan disease pathway, pyruvate kinase deficiency, and the g(m2)-gangliosidosis: variant b, tay-sachs disease pathway. Acetic acid has a bacon, phenolic, and smoke taste. Acetic acid has been found to be associated with several diseases known as multiple sclerosis and lung cancer;  acetic acid has also been linked to several inborn metabolic disorders including phenylketonuria and celiac disease.
Acetic acid is a simple monocarboxylic acid containing two carbons. It has a role as a protic solvent, a food acidity regulator, an antimicrobial food preservative and a Daphnia magna metabolite. It is a conjugate acid of an acetate.

Scientific Research Applications

  • Poly(beta-hydroxybutyrate) Production : A study by van Aalst-van Leeuwen et al. (1997) found that microorganisms like Paracoccus pantotrophus accumulate storage polymers such as poly(beta-hydroxybutyrate) under certain conditions. This occurs when these organisms are exposed to feast/famine conditions, such as those in wastewater treatment processes, and is strongly dependent on the growth rate before acetate addition (van Aalst-van Leeuwen et al., 1997).

  • Transdermal Permeation of Hydrocortisone Acetate : A research conducted by Fini et al. (2008) focused on the preparation and testing of four formulations containing hydrocortisone acetate for topical application. The study found differences in the release and permeation of hydrocortisone acetate across an animal membrane, suggesting its potential for different medical applications (Fini et al., 2008).

  • Metabolic Structured Models : Pigou and Morchain (2015) developed a generic model describing biological population dynamics in industrial bioreactors. This model considers the production and consumption of acetate in different areas of a bioreactor, highlighting the complex interactions between physical and biological heterogeneities in such environments (Pigou & Morchain, 2015).

  • Milk Fat Synthesis in Dairy Cows : A study by Urrutia and Harvatine (2017) indicated that increasing acetate supply in lactating dairy cows enhances milk fat synthesis. This suggests that nutritional strategies increasing ruminal acetate absorption could effectively increase milk fat by stimulating de novo FA synthesis (Urrutia & Harvatine, 2017).

  • Methyl Acetate Hydrolysis : Yuan Jun (2012) summarized the traditional techniques, mechanisms, and research on the hydrolysis of methyl acetate, highlighting its importance as a chemical raw material in various industries (Yuan Jun, 2012).

  • Microbial Activity Measurement in Soils : Schnürer and Rosswall (1982) presented a method using fluorescein diacetate hydrolysis as a simple and sensitive means of measuring microbial activity in soil and litter, demonstrating its linearity with biomass addition in different environmental samples (Schnürer & Rosswall, 1982).

  • Ethyl Acetate Hydrolysis : A kinetic study by Ghobashy et al. (2018) explored the hydrolysis of ethyl acetate using caustic soda, providing insights into the reaction parameters and kinetics essential in the chemical industry (Ghobashy et al., 2018).

Properties

IUPAC Name

hydron;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBSBXVTEAMEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6993-75-5
Record name Acetic acid, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6993-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

60.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1000.0 mg/mL
Record name Acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

64-19-7
Record name Acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

16.6 °C
Record name Acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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